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Indication and Mechanism of Action

This combination therapy is indicated for the treatment of adult patients with KRAS-mutated recurrent

low-grade serous ovarian cancer (LGSOC) who have received prior systemic therapy [1]. Its mechanism

provides a more complete blockade of the MAPK pathway, which is frequently dysregulated in LGSOC.

Avutometinib is a novel RAF/MEK clamp that uniquely inhibits MEK kinase activity while

simultaneously blocking RAF-mediated reactivation of the pathway, leading to a more profound and
durable suppression of MAPK signaling than traditional MEK inhibitors [2] [1].

Defactinib is a selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a key mediator of
adaptive (or feedback) resistance that is often activated in response to MEK inhibition. By adding

defactinib, this compensatory resistance mechanism is targeted, thereby enhancing and sustaining
the antitumor effect of avutometinib [2] [1].

The diagram below illustrates the synergistic mechanism of this combination therapy in blocking the

RAS/MAPK pathway and overcoming resistance.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 7 Tech Support

https://www.smolecule.com/products/s548797?utm_src=pdf-body
https://www.smolecule.com/products/s548797?utm_src=pdf-interest
https://investor.verastem.com/news-releases/news-release-details/verastem-oncology-announces-nature-medicine-publication-results
https://www.smolecule.com/products/s548797?utm_src=pdf-body
https://oncodaily.com/oncolibrary/avutometinib-and-defactinib-lgsoc-results
https://investor.verastem.com/news-releases/news-release-details/verastem-oncology-announces-nature-medicine-publication-results
https://www.smolecule.com/products/s548797?utm_src=pdf-body
https://oncodaily.com/oncolibrary/avutometinib-and-defactinib-lgsoc-results
https://investor.verastem.com/news-releases/news-release-details/verastem-oncology-announces-nature-medicine-publication-results
https://www.smolecule.com/products/s548797?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


RAS

RAF

MEK

ERK
FAK-Mediated

Resistance

CellGrowth

Avutometinib

Defactinib

Click to download full resolution via product page

Summary of Clinical Efficacy (Phase 2 RAMP 201 Trial)

The primary analysis of the phase 2 ENGOT-OV60/GOG-3052/RAMP 201 trial demonstrated clinically

significant efficacy for the avutometinib and defactinib combination in 115 patients with recurrent LGSOC

[2] [3].

Table 1: Key Efficacy Endpoints from RAMP 201 Trial (Blinded Independent Central Review)

Endpoint All Patients (n=115)
KRAS-Mutant
Cohort

KRAS Wild-Type
Cohort

Confirmed Objective
Response Rate (ORR)

31% (95% CI, 23-
41%)

44% (95% CI, 31-
58%)

17% (95% CI, 8-
29%)
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Endpoint All Patients (n=115)
KRAS-Mutant
Cohort

KRAS Wild-Type
Cohort

Complete Response (CR) 2% 4% 0%

Median Duration of
Response (DOR)

31.1 months (95%
CI, 14.8-31.1)

31.1 months (95%
CI, 14.8-31.1)

9.2 months (95% CI,
5.5-NE)

6-Month DOR Rate 81% 87% 63%

Median Progression-Free
Survival (PFS)

12.9 months (95%

CI, 10.9-20.2)

22.0 months (95%

CI, 11.1-36.6)

12.8 months (95%

CI, 7.4-18.4)

Tumor Shrinkage (any) 82% Not Reported Not Reported

Table 2: Efficacy in Key Patient Subgroups (ORR) from RAMP 201 [2] [4]

Subgroup Objective Response Rate (ORR)

Prior MEK Inhibitor 24%

No Prior MEK Inhibitor 33%

Prior Bevacizumab 20%

No Prior Bevacizumab 43%

1-3 Prior Lines of Therapy 37%

>3 Prior Lines of Therapy 24%

Safety and Tolerability Profile

The safety profile of the combination is considered manageable, with most adverse events (AEs) reversible

through dose modifications [2] [4]. The most common treatment-related AEs and laboratory abnormalities

are listed below.
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Table 3: Common Treatment-Related Adverse Events (AEs) and Laboratory Abnormalities [3] [4] [1]

Adverse Event All Grades (%) Grade ≥3 (%)

Nausea 67 Not Specified

Diarrhea 58 8

Peripheral Edema 53 Not Specified

Rash 50 Not Specified

Fatigue 44 Not Specified

Vomiting 43 Not Specified

Blurred Vision 41 0 (No Grade ≥3)

Dermatitis Acneiform 34 4

Elevated Creatine Phosphokinase (CPK) 60 24 (Grade 3/4)

Anemia Not Specified 5

Detailed Experimental Protocol

Dosing and Schedule

The approved and clinically validated dosing regimen is as follows [2] [3]:

Avutometinib: 3.2 mg orally, taken twice per week (e.g., Monday and Thursday).

Defactinib: 200 mg orally, taken twice daily (approximately every 12 hours).

This dosing is continued for three consecutive weeks, followed by one week of rest, comprising a 28-day (4-

week) treatment cycle. It is critical to note that the dose of avutometinib in the combination regimen (3.2

mg) is different from the dose studied in monotherapy (4.0 mg) [2].
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Patient Selection Criteria

Key inclusion and exclusion criteria from the pivotal trials are summarized below [5].

Inclusion Criteria:

Histologically confirmed recurrent LGSOC.
Measurable disease as per RECIST v1.1.

Documented disease progression after at least one prior platinum-based chemotherapy
regimen.

Unlimited prior lines of therapy are allowed, including prior MEK/RAF inhibitors.
KRAS mutation status must be known, though the therapy is effective in both mutant and wild-

type populations.
Exclusion Criteria:

Co-existing high-grade serous ovarian cancer.
Previous treatment with avutometinib, defactinib, or any other FAK inhibitor.

Key Monitoring Requirements and Dose Modifications

Rigorous monitoring and proactive management are essential for patient safety and maintaining dose

intensity [1].

Ophthalmic Monitoring: Conduct a comprehensive ophthalmic evaluation at baseline, prior to Cycle

2, every three cycles thereafter, and as clinically indicated for visual impairment and vitreoretinal
disorders.

Laboratory Monitoring:
Creatine Phosphokinase (CPK): Check prior to each cycle, on Day 15 of the first four cycles,

and as clinically indicated.
Liver Function Tests (LFTs): Check prior to each cycle, on Day 15 of the first four cycles, and

as clinically indicated.
Dermatologic Monitoring: Monitor for skin toxicities, including photosensitivity and severe

cutaneous adverse reactions (SCARs). The median time to onset of dermatologic AEs is 15 days [4].
Dose Modifications: Guidelines for dose holds, reductions, or permanent discontinuation are

provided in the prescribing information for specific toxicities. In the RAMP 201 trial, 56% of patients
required a dose hold, and 10% discontinued due to adverse events [2].

Future Directions

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/39375168/
https://www.smolecule.com/products/s548797?utm_src=pdf-body
https://investor.verastem.com/news-releases/news-release-details/verastem-oncology-announces-nature-medicine-publication-results
https://www.oncnursingnews.com/view/avutometinib-defactinib-shows-soc-potential-in-lg-serous-ovarian-cancer
https://oncodaily.com/oncolibrary/avutometinib-and-defactinib-lgsoc-results
https://www.smolecule.com/products/s548797?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The RAMP 301 (GOG-3097/ENGOT-ov81/GTG-UK) trial is an ongoing phase 3, randomized,

international study actively enrolling patients [5] [6]. This confirmatory trial is directly comparing the

combination of avutometinib and defactinib versus the investigator's choice of treatment (which can include

chemotherapy or hormonal therapy) in patients with recurrent LGSOC.

Primary Endpoint: Progression-free survival (PFS) by BICR.

Design: Includes a crossover option, allowing patients on the control arm to receive the combination
therapy upon disease progression.

Estimated Completion: The estimated primary completion date is 2028, with final study results
expected in 2031 [5].

Conclusion for Researchers

The combination of avutometinib and defactinib exemplifies a rational, mechanism-driven approach to

overcoming resistance in RAS/MAPK-driven cancers. The compelling Phase 2 efficacy data, particularly the

remarkable 31.1-month median duration of response and the strong activity in KRAS-mutant patients,

support its potential to become a new standard of care for recurrent LGSOC. The ongoing RAMP 301 Phase

3 trial will be pivotal in verifying these results and solidifying the regimen's place in the treatment paradigm.
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To cite this document: Smolecule. [Application Notes: Avutometinib and Defactinib in Recurrent

LGSOC]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548797#avutometinib-combination-therapy-recurrent-lgsoc-

protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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